molecular formula C27H32O5 B12776566 5Plg485A5R CAS No. 610785-41-6

5Plg485A5R

Cat. No.: B12776566
CAS No.: 610785-41-6
M. Wt: 436.5 g/mol
InChI Key: QNICZTZDEXXWHU-QOVXQEARSA-N
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Description

. This compound is a derivative of pregnane, a steroid nucleus, and has significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5Plg485A5R involves multiple steps, starting from the basic steroid nucleus. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Oxidation: Conversion of hydroxyl groups to ketones.

    Lactonization: Formation of the lactone ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting hydroxyl groups to ketones.

    Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

    Substitution: Various substitution reactions can occur at different positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various hydroxylated and ketonized derivatives of the original compound .

Scientific Research Applications

Chemistry: : 5Plg485A5R is used as a precursor in the synthesis of more complex steroidal compounds.

Biology: : It is studied for its role in various biological pathways and its potential as a biochemical marker.

Medicine: : The compound has potential therapeutic applications, particularly in the development of steroid-based drugs.

Industry: : It is used in the production of various steroidal products and as an intermediate in chemical manufacturing .

Mechanism of Action

The mechanism by which 5Plg485A5R exerts its effects involves binding to specific molecular targets, such as steroid receptors. This binding initiates a cascade of biochemical events, modulating gene expression and influencing various physiological processes. The pathways involved include steroid hormone signaling and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    7.alpha.,17.alpha.-7-hydroxy-3-oxo-pregna-4,9(11)-diene-21-carboxylic acid: .

    Pregna-4,9(11)-diene-21-carboxylic acid derivatives: .

Uniqueness: : 5Plg485A5R is unique due to its specific hydroxylation and lactonization pattern, which imparts distinct biological and chemical properties compared to other similar steroidal compounds .

Properties

CAS No.

610785-41-6

Molecular Formula

C27H32O5

Molecular Weight

436.5 g/mol

IUPAC Name

(7R,8R,10S,13S,14S,17R)-10,13-dimethyl-7-[(E)-4-oxopent-2-enoyl]spiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C27H32O5/c1-16(28)4-5-22(30)19-15-17-14-18(29)6-10-25(17,2)20-7-11-26(3)21(24(19)20)8-12-27(26)13-9-23(31)32-27/h4-5,7,14,19,21,24H,6,8-13,15H2,1-3H3/b5-4+/t19-,21-,24+,25-,26-,27+/m0/s1

InChI Key

QNICZTZDEXXWHU-QOVXQEARSA-N

Isomeric SMILES

CC(=O)/C=C/C(=O)[C@@H]1CC2=CC(=O)CC[C@@]2(C3=CC[C@]4([C@H]([C@H]13)CC[C@@]45CCC(=O)O5)C)C

Canonical SMILES

CC(=O)C=CC(=O)C1CC2=CC(=O)CCC2(C3=CCC4(C(C13)CCC45CCC(=O)O5)C)C

Origin of Product

United States

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